N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide
Description
N-{[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide is a synthetic small molecule characterized by a pyridine core substituted at position 5 with a 2-oxopyrrolidin-1-yl group via a methyl linker. The cyclohex-3-ene-1-carboxamide moiety introduces conformational rigidity and unsaturated aliphatic character. Key structural features include:
- 2-Oxopyrrolidin substituent: A five-membered lactam ring, enhancing hydrogen-bonding capacity due to the carbonyl group.
- Cyclohexene carboxamide: An unsaturated aliphatic ring with an amide group, influencing solubility and stereoelectronic properties.
Properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-16-7-4-8-20(16)15-9-13(10-18-12-15)11-19-17(22)14-5-2-1-3-6-14/h1-2,9-10,12,14H,3-8,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWNELBRLTWMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide is a complex organic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexene core substituted with a pyridine and a pyrrolidinone moiety, which contribute to its biological activity. The molecular formula is , with a molecular weight of 369.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O2 |
| Molecular Weight | 369.5 g/mol |
| CAS Number | 2034535-42-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The pyrrolidinone ring may interact with enzyme active sites, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, modulating their activity.
Antiproliferative Effects
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives have shown cytotoxicity towards human tumor cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) through mechanisms involving topoisomerase I inhibition and apoptosis induction .
Case Studies
- Study on Anticancer Activity :
- Mechanistic Insights :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies on related compounds indicate that they undergo extensive metabolism, affecting their bioavailability and efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Scaffolds
The target compound’s pyridine core contrasts with thiazole-based analogs (e.g., compounds 4d–4i from the evidence), which feature a sulfur-containing five-membered ring. Key differences include:
- Electronic effects : Thiazole’s sulfur atom contributes to greater electronegativity and metabolic stability compared to pyridine.
- Binding interactions : Pyridine’s lone nitrogen may favor interactions with metal ions or polar residues in target proteins, whereas thiazole’s sulfur could engage in hydrophobic interactions .
Table 1: Core Heterocycle Comparison
| Compound | Core Structure | Key Functional Groups | Potential Bioactivity |
|---|---|---|---|
| Target Compound | Pyridine | 2-Oxopyrrolidin, cyclohexene | CNS modulation, kinase inhibition |
| 4d, 4i (Evidence) | Thiazole | Morpholinomethyl, dichlorobenzamide | Antimicrobial, anticancer |
Substituent Analysis
The 2-oxopyrrolidin-1-yl group in the target compound differs from substituents in analogs (e.g., morpholinomethyl in 4d, piperazinyl in 4e):
Table 2: Substituent Impact on Physicochemical Properties
| Substituent | LogP (Predicted) | Hydrogen-Bond Acceptors | Example Compound |
|---|---|---|---|
| 2-Oxopyrrolidin-1-yl | ~1.8 | 3 | Target Compound |
| Morpholinomethyl | ~2.1 | 2 | 4d |
| 4-Methylpiperazinyl | ~1.9 | 3 | 4e |
Amide Group Variations
The target’s cyclohexene carboxamide contrasts with the aromatic benzamide (4d–4f) and isonicotinamide (4h–4i) groups in analogs:
Spectral Data and Characterization
- 1H NMR : The cyclohexene double bond (δ 5.5–6.0 ppm) and pyridine protons (δ 7.5–8.5 ppm) would dominate, differing from thiazole-based analogs’ aromatic and morpholine signals (δ 3.5–4.0 ppm) .
- HRMS : The target’s molecular formula (C₁₈H₂₂N₃O₂) would yield a distinct [M+H]+ peak (~312.17 m/z) compared to dichlorobenzamide analogs (e.g., 4d: C₂₃H₂₃Cl₂N₅O₂S, [M+H]+ ~532.09 m/z) .
Research Implications
- Further studies should prioritize synthesizing the target compound and benchmarking its bioactivity against analogs like 4d–4i, particularly in kinase inhibition or neuroprotective assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
